1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-13-8-6-12(7-9-13)20-16-10-26(23,24)11-17(16)21(18(20)22)15-5-3-2-4-14(15)19/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNYSMKJRWEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , also known by its CAS number 873811-11-1, belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 392.9 g/mol. Its structure includes a thienoimidazole core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₄S |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 873811-11-1 |
Research indicates that compounds similar to 1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown inhibitory effects on specific enzymes involved in viral replication, suggesting potential antiviral properties.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.
Antiviral Properties
Recent studies have highlighted the antiviral potential of thienoimidazole derivatives. For instance, compounds with similar structures demonstrated significant activity against viruses such as HIV and Dengue virus (DENV). The effectiveness is often quantified using metrics such as EC50 (half-maximal effective concentration) and CC50 (cytotoxic concentration).
| Compound | Virus Type | EC50 (μM) | CC50 (μM) | Therapeutic Index (TI) |
|---|---|---|---|---|
| Thienoimidazole Derivative A | HIV | 3.98 | >400 | >100 |
| Thienoimidazole Derivative B | DENV | 5.29 | 703 | >132 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. The CC50 values indicate the concentration at which the compound becomes toxic to cells, providing insight into its safety profile.
Study on Antiviral Activity
A study published in MDPI reported that thienoimidazole derivatives showed promising activity against the tobacco mosaic virus (TMV), with an EC50 value indicating effective inhibition at low concentrations. This suggests a potential for development as antiviral agents in clinical settings .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key functional groups that enhance biological activity. For example, modifications on the phenyl rings significantly affect both antiviral efficacy and cytotoxicity. A systematic approach to modifying these groups could lead to more potent derivatives with better therapeutic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
